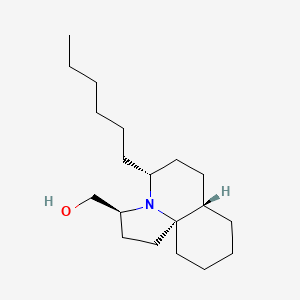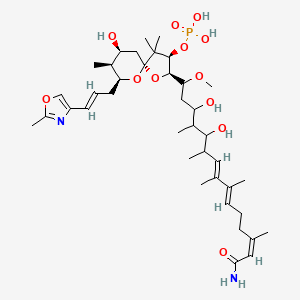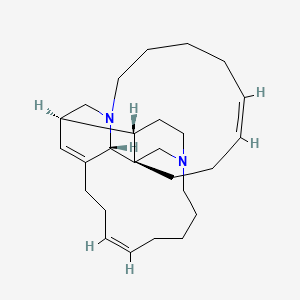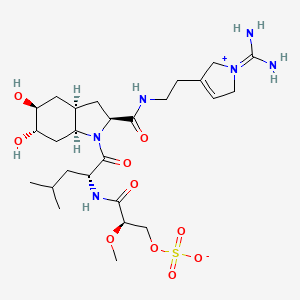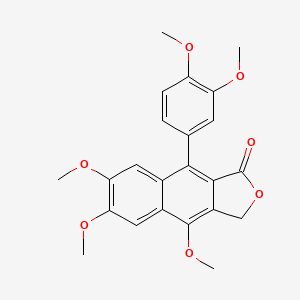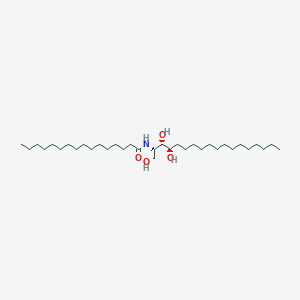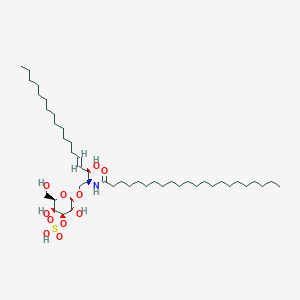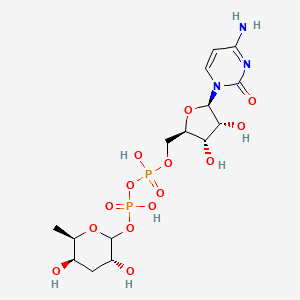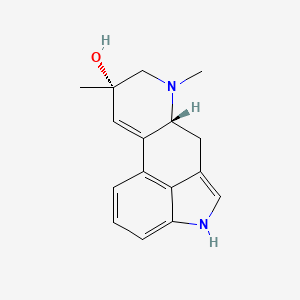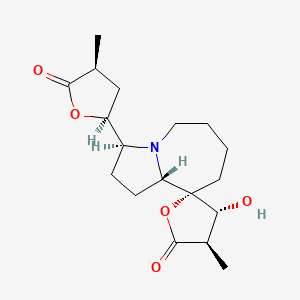
Sandaracopimarinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sandaracopimarinol is a natural product found in Pinus pumila, Cryptomeria japonica, and other organisms with data available.
Applications De Recherche Scientifique
Repellent Properties
Sandaracopimarinol, along with other compounds from Cryptomeria japonica, has been identified as a repellent against Armadillidium vulgare, a known pest in Japan. This discovery suggests its potential use in pest control applications (Morisawa et al., 2002).
Presence in the Environment
This compound has been isolated from deep seawater and is also found in the Japanese cedar, which indicates its environmental presence and potential ecological impacts (Ishikawa et al., 2005).
Constituent in Natural Gum Base
This compound is a constituent in sandarac resin, a natural gum base, suggesting its utility in food additives and possibly in other industrial applications related to natural gums (Sugimoto et al., 2006).
Antimicrobial Activity
This compound exhibits antimicrobial activity, particularly against phytopathogenic microorganisms and certain bacteria. This finding highlights its potential in developing natural bactericides or antimicrobial agents (Matsushita et al., 2006), (Li et al., 2008).
Immunomodulatory Effects
Studies have shown that diterpenes, including sandaracopimaric acid, can activate human dendritic cells, leading to Th1 cell polarization. This suggests a potential role in cancer immunotherapy and vaccine development (Takei et al., 2008).
Anti-Amyloidogenic Effects
Recent research indicates that this compound can significantly reduce the aggregation of beta-amyloid, a key factor in Alzheimer's disease. This suggests its potential as an anti-AD agent (Yeo et al., 2023).
Anti-Asthmatic Activities
In a study evaluating the anti-asthmatic activities of diterpene acids, sandaracopimaric acid derivatives demonstrated significant effects, supporting the use of these compounds in traditional treatments for asthma (Cho et al., 2010).
GABA(A) Receptor Modulation
Sandaracopimaric acid was found to potentiate GABA-induced control current in studies, suggesting a role in neurological and psychiatric conditions (Zaugg et al., 2011).
Other Studies
Further studies have explored the presence of this compound in various plant species and its potential applications in different fields, including pharmacology and chemistry (Venditti et al., 2020), (Passos et al., 2019), (Seca et al., 2008).
Propriétés
Formule moléculaire |
C20H32O |
|---|---|
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-5-18(2)12-9-16-15(13-18)7-8-17-19(3,14-21)10-6-11-20(16,17)4/h5,13,16-17,21H,1,6-12,14H2,2-4H3/t16-,17-,18-,19-,20+/m0/s1 |
Clé InChI |
JEOZUAHPKAVXSF-VYJAJWGXSA-N |
SMILES isomérique |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C)C=C |
SMILES canonique |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)CO)C)C=C |
Synonymes |
sandaracopimarinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



